![molecular formula C22H18N2O2S B2719161 3-(benzenesulfonyl)-N-benzylquinolin-4-amine CAS No. 899760-00-0](/img/structure/B2719161.png)
3-(benzenesulfonyl)-N-benzylquinolin-4-amine
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Overview
Description
“3-(benzenesulfonyl)-N-benzylquinolin-4-amine” is a complex organic compound. It contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a benzenesulfonyl group and a benzyl group attached to it .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzenesulfonyl derivatives are generally prepared from the sulfonation of benzene using concentrated sulfuric acid . The benzyl group could potentially be introduced through a nucleophilic substitution reaction .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the quinoline, benzenesulfonyl, and benzyl groups .
Chemical Reactions Analysis
Benzenesulfonyl compounds are known to be highly reactive. They can react with compounds containing reactive N-H and O-H bonds . The reactivity of the quinoline and benzyl groups would also play a role in the compound’s overall reactivity.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, benzenesulfonyl compounds are known to be soluble in water and ethanol, and they have a strong acidity .
Scientific Research Applications
Synthetic Applications and Catalysis
A study highlights the use of related benzenesulfonyl compounds in the Rhodium-Catalyzed N-tert-Butoxycarbonyl (Boc) Amination by Directed C-H Bond Activation. This process enables the efficient introduction of N-Boc protected amino groups into aromatic nuclei, demonstrating the utility of such compounds in synthesizing complex organic molecules, including the total synthesis of indoloquinoline alkaloids like quindoline and cryptolepine (Wippich, Truchan, & Bach, 2016). Similarly, palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds highlight the role of auxiliary-assisted direct arylation and alkylation in modifying amine and carboxylic acid derivatives, underscoring the versatility of benzenesulfonyl derivatives in organic synthesis (Nadres, Santos, Shabashov, & Daugulis, 2013).
Synthesis of Heterocyclic Compounds
The Rhodium(III)-catalyzed C-H amination of 2-arylquinazolin-4(3H)-one with N-alkyl-O-benzoyl-hydroxylamines is a notable application, where N-benzoate alkylamines are used as aminating agents. This method showcases the high efficiency and good functional group tolerance of benzenesulfonyl derivatives in heterocyclic compound synthesis (Zhang, Huang, Deng, Mao, & Peng, 2018). Furthermore, the synthesis and cytotoxic activity study of 3-hydroxyquinolin-4(1H)-one derivatives illustrate the pharmaceutical relevance of such compounds, providing insights into their potential therapeutic applications (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014).
Pharmaceutical Research and Material Science
In pharmaceutical research, the synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives underscore the importance of benzenesulfonyl derivatives in developing novel antibiotics. This work demonstrates the potential of these compounds to combat bacterial infections, highlighting their significance in medicinal chemistry (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007). Additionally, the synthesis, characterization, and nonlinear optical properties of quinolinium benzenesulfonate compounds reveal the application of benzenesulfonyl derivatives in material science, particularly in optical limiting applications (Ruanwas, Kobkeatthawin, Chantrapromma, Fun, Philip, Smijesh, Padaki, & Isloor, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for this compound would depend on its specific applications. There is ongoing research into the use of benzenesulfonyl compounds in various areas, including as potential treatments for acute respiratory distress syndrome (ARDS) and in the development of new catalytic transformations .
properties
IUPAC Name |
3-(benzenesulfonyl)-N-benzylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-27(26,18-11-5-2-6-12-18)21-16-23-20-14-8-7-13-19(20)22(21)24-15-17-9-3-1-4-10-17/h1-14,16H,15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBLAPAACMSCFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-benzylquinolin-4-amine |
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